(3R,4R)-rel-4-Methoxypiperidin-3-ol
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Overview
Description
(3R,4R)-rel-4-Methoxypiperidin-3-ol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of both methoxy and hydroxyl functional groups on the piperidine ring makes it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-rel-4-Methoxypiperidin-3-ol can be achieved through several methods. One common approach involves the asymmetric 1,3-dipolar cycloaddition reaction. This method uses a dipolarophile, such as (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam, and an achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine. The reaction proceeds without the need for chromatography, and subsequent reduction with lithium aluminum hydride (LAH) and catalytic hydrogenation yields the desired product .
Industrial Production Methods
Industrial production of this compound often involves scalable and cost-effective processes. One such method includes the use of readily available starting materials and avoids the use of extremely hazardous chemicals. The process typically involves a folding condensation reaction, which is advantageous due to its high yield and ease of industrialization .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-rel-4-Methoxypiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
The major products formed from these reactions include various derivatives of the piperidine ring, such as ketones, aldehydes, and substituted piperidines, which are useful intermediates in pharmaceutical synthesis .
Scientific Research Applications
(3R,4R)-rel-4-Methoxypiperidin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is a precursor in the synthesis of pharmaceuticals, including drugs targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (3R,4R)-rel-4-Methoxypiperidin-3-ol involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, depending on its structural modifications. It may also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-Methoxypiperidin-3-ol: This diastereomer has different stereochemistry, leading to variations in its chemical and biological properties.
(3S,4R)-4-Methoxypiperidin-3-ol: Another diastereomer with distinct reactivity and applications.
(3S,4S)-4-Methoxypiperidin-3-ol: This compound also differs in its stereochemistry and exhibits unique characteristics
Uniqueness
(3R,4R)-rel-4-Methoxypiperidin-3-ol is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. Its ability to undergo various chemical transformations and serve as a versatile intermediate makes it valuable in both research and industrial applications.
Properties
IUPAC Name |
(3R,4R)-4-methoxypiperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-9-6-2-3-7-4-5(6)8/h5-8H,2-4H2,1H3/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLZLMULMPUCFT-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCNCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCNC[C@H]1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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